Umbellulol

Description

Properties

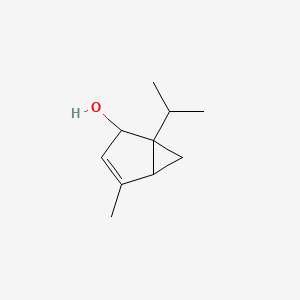

IUPAC Name |

4-methyl-1-propan-2-ylbicyclo[3.1.0]hex-3-en-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-5-8(10)7(3)4-9(10)11/h4,6,8-9,11H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJTQGSSVGDYALN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(C2(C1C2)C(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60340136 | |

| Record name | Umbellulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3310-03-0 | |

| Record name | Umbellulol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60340136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Umbellulol vs. Umbellulone

Structural and Functional Differences

- This compound : Alcohol derivative (C₁₀H₁₆O; molecular weight 152.23 g/mol) with a hydroxyl group.

- Umbellulone : Ketone derivative (C₁₀H₁₄O; molecular weight 150.22 g/mol) with a carbonyl group.

| Property | This compound | Umbellulone |

|---|---|---|

| Functional Group | -OH (Alcohol) | -C=O (Ketone) |

| Polarity | Higher | Lower |

| Volatility | Moderate | Higher |

| Concentration in Cupressus | 6.83–15.75 μg/g | Not quantified in evidence |

This compound’s hydroxyl group enhances its solubility in polar solvents compared to umbellulone, which may favor its extraction via hydrodistillation . The ketone group in umbellulone likely contributes to higher volatility, as seen in its frequent co-detection with this compound in GC-MS profiles .

This compound vs. Sabinene and Myrcene

Structural and Ecological Roles

- Sabinene (C₁₀H₁₆): Bicyclic monoterpene with antimicrobial and antioxidant properties.

- Myrcene (C₁₀H₁₆): Acyclic monoterpene known for anti-inflammatory effects.

This compound’s hydroxyl group may render it more susceptible to oxidative degradation under drought compared to non-oxygenated terpenes like sabinene and myrcene . Myrcene’s higher baseline concentrations suggest a dominant role in plant defense, while this compound’s lower abundance may indicate specialized functions.

Comparison with α-Terpineol and Linalool

Functional Group Influence on Bioactivity

- α-Terpineol (C₁₀H₁₈O): Monoterpene alcohol with proven antifungal activity.

- Linalool (C₁₀H₁₈O): Acyclic monoterpene alcohol used in aromatherapy.

However, its unique skeleton could confer target-specific interactions absent in α-terpineol.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and characterizing Umbellulol in plant extracts?

- Methodological Answer : this compound identification typically involves chromatographic separation (e.g., GC-MS or HPLC) followed by structural elucidation using spectroscopic techniques like NMR (¹H, ¹³C, 2D-COSY) and mass spectrometry. For plant extracts, sample preparation should include solvent extraction (e.g., hexane or ethanol) and purification via column chromatography to isolate this compound from co-extracted compounds. Reference standards and comparison with spectral databases (e.g., NIST, Wiley) are critical for validation .

Q. What experimental protocols are recommended for isolating this compound from natural sources?

- Methodological Answer :

Extraction : Use Soxhlet extraction with non-polar solvents (e.g., hexane) to target sesquiterpenes like this compound.

Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate).

Characterization : Validate purity via TLC and quantify yield using calibration curves.

Ensure reproducibility by documenting solvent ratios, temperature, and pressure conditions. For novel sources, include phytochemical screening to confirm taxonomic consistency .

Q. How can researchers address variability in this compound yield across different plant populations?

- Methodological Answer :

- Controlled Sampling : Collect specimens from diverse geographic and ecological zones, noting environmental variables (soil pH, altitude).

- Statistical Analysis : Apply ANOVA to assess yield differences and correlate with environmental factors.

- Metabolomic Profiling : Use LC-MS/MS to compare secondary metabolite profiles and identify co-factors influencing this compound biosynthesis .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity (e.g., antimicrobial vs. non-active results) be resolved in pharmacological studies?

- Methodological Answer :

- Systematic Review : Aggregate existing studies and evaluate methodologies for bias (e.g., extraction solvents, microbial strains tested). Use PRISMA guidelines to ensure transparency .

- Dose-Response Validation : Replicate experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial assays).

- Mechanistic Studies : Combine in vitro assays with molecular docking to identify target interactions, addressing discrepancies in bioactivity .

Q. What computational strategies are effective for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use software like GROMACS to simulate binding kinetics.

- Docking Tools : AutoDock Vina or Schrödinger Suite for predicting affinity to receptors (e.g., COX-2 for anti-inflammatory studies).

- QSAR Modeling : Develop quantitative structure-activity relationship models to predict bioactivity across derivatives. Validate with experimental IC₅₀ values .

Q. How can ecological studies investigate this compound’s role in plant-insect interactions?

- Methodological Answer :

- Field Experiments : Deploy choice assays to test insect preference for this compound-rich vs. This compound-deficient plants.

- Metabolite Tracking : Use isotopic labeling (¹³C) to trace this compound uptake in herbivores.

- Transcriptomic Analysis : Compare gene expression in insects exposed to this compound to identify detoxification pathways .

Data Analysis and Reproducibility

Q. What statistical approaches are suitable for analyzing dose-dependent effects of this compound in cytotoxicity assays?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- Outlier Detection : Use Grubbs’ test to exclude anomalous replicates.

- Meta-Analysis : Pool data from multiple studies using random-effects models to account for heterogeneity .

Q. How should researchers document experimental protocols to ensure reproducibility in this compound studies?

- Methodological Answer :

- FAIR Principles : Ensure data is Findable, Accessible, Interoperable, and Reusable.

- Detailed Metadata : Report instrument parameters (e.g., NMR frequency, collision energy in MS).

- Open-Source Repositories : Share raw spectra on platforms like Zenodo or Figshare .

Conflict Resolution in Literature

Q. What frameworks guide the prioritization of conflicting hypotheses about this compound’s biosynthesis pathways?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.